

# LEB-03-144: No Evidence for Application in Cancer Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | LEB-03-144 |           |
| Cat. No.:            | B12404707  | Get Quote |

Extensive searches for preclinical and clinical data on the compound **LEB-03-144** in the context of cancer treatment have yielded no publicly available evidence to suggest its use in combination with other cancer therapies. The identifier **LEB-03-144** is associated with Lasmiditan (also known as COL-144 and LY573144), a selective serotonin 5-HT1F receptor agonist developed and investigated for the treatment of migraine headaches.[1]

Current research and clinical trials for **LEB-03-144** are focused on its role in inhibiting dural plasma protein extravasation and neuronal c-Fos induction, mechanisms relevant to migraine pathophysiology.[1] There are no indications in the scientific literature or clinical trial databases that **LEB-03-144** has been evaluated for anti-cancer properties, either as a standalone treatment or in conjunction with existing oncological drugs.

It is important to distinguish **LEB-03-144** from other investigational agents with similar-sounding designations. For instance, LN-144, also known as Lifileucel, is an entirely different therapeutic modality involving autologous tumor-infiltrating lymphocytes for the treatment of metastatic melanoma.[2]

Given the absence of any research on **LEB-03-144** in oncology, it is not possible to provide application notes, experimental protocols, or data tables related to its use in cancer combination therapies. The core requirements of the request, including data presentation, experimental protocols, and signaling pathway diagrams, cannot be fulfilled due to the lack of relevant scientific data.



Researchers, scientists, and drug development professionals interested in novel cancer therapies are encouraged to consult resources such as PubMed, ClinicalTrials.gov, and major cancer research conference proceedings for information on compounds actively being investigated in the field of oncology.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Preclinical pharmacological profile of the selective 5-HT1F receptor agonist lasmiditan -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [LEB-03-144: No Evidence for Application in Cancer Combination Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12404707#leb-03-144-in-combination-with-other-cancer-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com